molecular formula C14H22N2OS2 B2388607 (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone CAS No. 1448132-77-1

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone

Cat. No. B2388607
CAS RN: 1448132-77-1
M. Wt: 298.46
InChI Key: RNUNMFANKGXTCQ-UHFFFAOYSA-N
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Description

The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone, also known as DTMTM, is a thiazepane derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Fluorescent Probes for Metal Ions

The compound has been explored for its utility in creating fluorescent probes, particularly for detecting metal ions in solutions. For example, research on polythiophene-based conjugated polymers, which share structural similarities with the given compound, demonstrates high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions. These probes operate through mechanisms involving electrostatic effects and complexation, highlighting the potential for the compound to be used in environmental monitoring and analytical chemistry (Guo et al., 2014).

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of a wide range of heterocyclic systems. Its structural features make it suitable for reactions that yield diverse heterocyclic frameworks, which are crucial in pharmaceutical chemistry and material science. For instance, research into the generation of a structurally diverse library through alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene illustrates the compound's utility in organic synthesis and drug discovery efforts (Roman, 2013).

Pharmacological Properties

Catalysis and Organic Reactions

The compound's framework is conducive to catalysis and organic reactions, including Baeyer–Villiger oxidations. Its structural elements may facilitate the development of catalysts for organic transformations, enhancing reaction efficiencies under various conditions, such as solvent-free environments (Martins et al., 2016).

properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS2/c1-11-7-13(19-9-11)14(17)16-5-4-6-18-10-12(16)8-15(2)3/h7,9,12H,4-6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUNMFANKGXTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCSCC2CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone

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